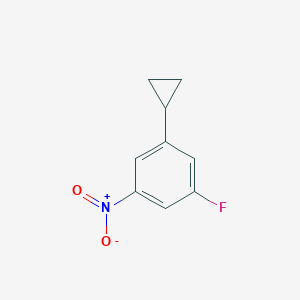

1-Cyclopropyl-3-fluoro-5-nitrobenzene

Description

Significance of Multifunctional Aryl Nitro Compounds in Contemporary Chemical Research

Multifunctional aryl nitro compounds are pivotal intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. The nitro group, a powerful electron-withdrawing moiety, profoundly influences the reactivity of the aromatic ring, facilitating certain reactions while deactivating others. numberanalytics.com Its presence allows for a diverse range of chemical modifications, making these compounds valuable building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals. quora.com The strategic placement of other functional groups, such as halogens or alkyl chains, further diversifies the synthetic utility of these aromatic systems.

Strategic Importance of Nitroaromatic Systems in Synthetic Transformations

Nitroaromatic systems are renowned for their versatility in synthetic organic chemistry. numberanalytics.com The nitro group can be readily transformed into a variety of other functional groups, most notably the amino group through reduction. numberanalytics.com This conversion is a cornerstone of many synthetic pathways, providing access to anilines which are themselves crucial intermediates. Furthermore, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for forging new carbon-heteroatom bonds. numberanalytics.com The nitro group can also direct electrophilic aromatic substitution to the meta position. numberanalytics.com

Impact of Fluorine Substitution on Aromatic Reactivity and Electronic Characteristics

The introduction of a fluorine atom onto an aromatic ring significantly alters its electronic and steric properties. acs.org Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can influence the acidity of nearby protons and the reactivity of the ring. numberanalytics.com While fluorine is deactivating towards electrophilic aromatic substitution, it can activate the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group. mdpi.com The presence of fluorine can also enhance the metabolic stability and binding affinity of molecules in biological systems, a property widely exploited in medicinal chemistry.

Unique Chemical Properties and Synthetic Utility of the Cyclopropyl (B3062369) Moiety in Aromatic Systems

The cyclopropyl group, a three-membered carbocycle, possesses unique chemical properties stemming from its significant ring strain. arkat-usa.org The C-C bonds in a cyclopropane (B1198618) ring have a higher degree of p-character than typical alkanes, allowing the group to participate in conjugation with adjacent π-systems, akin to a double bond. stackexchange.com This electronic interaction can influence the reactivity and electronic properties of the aromatic ring to which it is attached. The cyclopropyl group is generally considered a π-electron donor. stackexchange.com Synthetically, cyclopropane derivatives are valuable intermediates, as the strained ring can undergo ring-opening reactions to generate more complex structures. researchgate.net

Research Landscape and Potential Trajectories for the 1-Cyclopropyl-3-fluoro-5-nitrobenzene Scaffold

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several promising avenues for future investigation. The combination of an electron-withdrawing nitro group and a fluorine atom, along with the unique electronic contribution of the cyclopropyl group, makes this molecule a prime candidate for exploration in the synthesis of novel bioactive compounds and functional materials. Future research could focus on elucidating its precise reactivity in various chemical transformations, exploring its potential as a key building block for more complex molecular architectures, and investigating its physicochemical properties for applications in materials science and medicinal chemistry. The synthesis and reactivity of analogous compounds, such as 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, provide a valuable framework for predicting the chemical behavior of this intriguing scaffold. beilstein-journals.org

Physicochemical and Computed Properties

Below are tables detailing some of the known and computed properties of this compound and related compounds for comparative analysis.

Table 1: General Information for this compound

| Property | Value |

| CAS Number | 2366994-56-9 |

| Molecular Formula | C₉H₈FNO₂ |

| Molecular Weight | 181.16 g/mol |

Data sourced from chemical supplier information. chemscene.com

Table 2: Computational Chemistry Data for this compound

| Property | Value |

| Topological Polar Surface Area (TPSA) | 43.14 Ų |

| LogP | 2.6113 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Data sourced from computational chemistry predictions. chemscene.com

Table 3: Comparative Physicochemical Properties of Related Nitroaromatic Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₈FNO₂ | 181.16 |

| 1-Chloro-3-fluoro-5-nitrobenzene | C₆H₃ClFNO₂ | 175.54 |

| 1-Bromo-3-fluoro-5-nitrobenzene | C₆H₃BrFNO₂ | 220.00 |

| 1-Fluoro-3-nitrobenzene | C₆H₄FNO₂ | 141.10 |

Data compiled from various chemical databases. chemscene.comsigmaaldrich.comnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-8-3-7(6-1-2-6)4-9(5-8)11(12)13/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAWLMUSUMUWSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Preparations of 1 Cyclopropyl 3 Fluoro 5 Nitrobenzene

Retrosynthetic Analysis and Key Disconnection Strategies for 1-Cyclopropyl-3-fluoro-5-nitrobenzene

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-cyclopropyl, carbon-fluorine, and carbon-nitrogen bonds.

The order of these bond-forming reactions is critical to achieving the desired regiochemistry. Key retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Cyclopropylation: This approach disconnects the cyclopropyl (B3062369) group first. The precursor would be an aryl halide or triflate, such as 1-bromo-3-fluoro-5-nitrobenzene. This strategy relies on a regioselective cyclopropylation reaction that is tolerant of the existing electron-withdrawing fluoro and nitro groups.

Pathway B: Late-stage Fluorination: This strategy involves the disconnection of the C-F bond. A plausible precursor is 1-cyclopropyl-3-nitro-5-halobenzene or a related derivative where the halogen can be displaced by fluoride (B91410) via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group makes this a viable approach. nih.gov

Pathway C: Late-stage Nitration: Disconnecting the C-NO2 bond suggests a 1-cyclopropyl-3-fluorobenzene (B600083) precursor. The success of this pathway depends on the directing effects of the cyclopropyl and fluoro substituents during electrophilic aromatic substitution. Both groups are ortho-, para-directing, making the synthesis of the desired 1,3,5-isomer challenging without the use of blocking groups or specialized reagents.

Given the powerful activating nature of nitro groups in SNAr reactions and the well-established nature of metal-catalyzed cross-coupling reactions, Pathways A and B are generally considered more synthetically practical than Pathway C. slideshare.netyoutube.com

Development of Novel Synthetic Pathways for the 1,3,5-Substituted Benzene (B151609) Core

Accessing the 1,3,5-trisubstituted benzene core can be challenging compared to other substitution patterns like 1,2,4- or 1,4-. thieme-connect.com Traditional methods often rely on electrophilic substitution of a meta-directing substituted benzene, but this can lead to mixtures of isomers. Modern approaches focus on constructing the benzene ring itself or employing highly regioselective functionalization.

Novel methodologies include:

Cyclocondensation Reactions: The self-condensation of appropriately substituted ketones can yield 1,3,5-triarylbenzenes, demonstrating a powerful method for core synthesis. sapub.org

[2+4] Annulation: A DBU-mediated synthesis of 1,3,5-trisubstituted benzenes has been developed via the annulation of α,β-unsaturated carboxylic acids and α-cyano-β-methylenones. acs.org

Molybdenum-Catalyzed Benzene Formation: A recently developed method constructs the benzene core from ynones and allylamines, bypassing the need for pre-functionalized arenes and traditional cross-coupling chemistry. thieme-connect.com

These methods provide direct access to the 1,3,5-substituted core, which can then be further elaborated to introduce the specific cyclopropyl, fluoro, and nitro functionalities.

Regioselective Introduction of the Cyclopropyl Group onto Aromatic Precursors

Introducing a cyclopropyl group onto a benzene ring can be accomplished through several methods, with metal-catalyzed cross-coupling and radical-mediated approaches being prominent.

Radical-Mediated Cyclopropylation Approaches

Radical-mediated reactions offer an alternative pathway for cyclopropylation, often proceeding under mild conditions. researchgate.net These methods typically involve the generation of a cyclopropyl radical from a suitable precursor, which then adds to the aromatic system or couples with an aryl radical. Recent advances in photoredox catalysis have expanded the scope of these transformations. youtube.com

While direct radical cyclopropylation of a fluoronitrobenzene precursor is less documented, the generation of cyclopropyl radicals from readily available cyclopropyl halides or carboxylic acid derivatives is well-established. sustech.edu.cn The development of enantioconvergent radical cross-coupling reactions of racemic cyclopropyl halides further highlights the sophistication of modern radical methods. sustech.edu.cn

Directed Fluorination and Nitration Techniques for Complex Aromatic Systems

The introduction of fluorine and nitro groups requires careful consideration of regioselectivity and reaction conditions.

Nucleophilic Fluorination (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an electron-deficient aromatic ring. nih.gov The presence of one or more strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group (like -Cl, -Br, or even another -NO₂) dramatically accelerates the rate of substitution. nih.govgoogle.com

For the synthesis of this compound, a precursor such as 1-cyclopropyl-3,5-dinitrobenzene or 1-chloro-3-cyclopropyl-5-nitrobenzene could be subjected to fluorodenitration or fluorodechlorination, respectively. The reaction typically employs a fluoride source like potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF) in a polar aprotic solvent. beilstein-journals.orgepa.gov Research has shown that fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene with TBAF hydrate (B1144303) results in a clean substitution of a single nitro group, a reaction directly analogous to a potential step in the synthesis of the target compound. beilstein-journals.orgnih.gov

| Substrate | Fluoride Source | Solvent | Conditions | Outcome | Ref |

| 1,3-Dinitrobenzene | KF / Phthaloyl dichloride | Sulfolane | 180-200°C | 1-Fluoro-3-nitrobenzene | epa.gov |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | N/A | N/A | Clean mono-fluorination | beilstein-journals.org |

| Activated Aryl Halides/Nitro compounds | Anhydrous molten alkali metal acid fluoride | Solvent-free | Elevated Temp/Pressure | Fluorinated aromatic compound | google.com |

This SNAr approach is often preferred due to its high regioselectivity and predictability, which are dictated by the strong activating effect of the nitro group. researchgate.net

Electrophilic and Radical Nitration Methodologies

The introduction of a nitro group onto the aromatic ring of 1-cyclopropyl-3-fluorobenzene is a critical step in the synthesis of this compound. This transformation can be achieved through either electrophilic or radical nitration pathways.

Electrophilic Aromatic Nitration:

Electrophilic aromatic substitution (EAS) is the most common method for the nitration of aromatic compounds. In this approach, a strong electrophile, the nitronium ion (NO₂⁺), is generated in situ and attacks the electron-rich aromatic ring. The regioselectivity of the nitration of 1-cyclopropyl-3-fluorobenzene is directed by the existing substituents. The cyclopropyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. The directing effects of these substituents would favor the introduction of the nitro group at positions ortho or para to the cyclopropyl group and ortho or para to the fluorine atom. The position meta to both substituents is the most likely site for nitration to yield this compound, due to the combined directing influences.

A typical nitrating mixture consists of concentrated nitric acid (HNO₃) and a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion.

Table 1: Comparison of Electrophilic Nitrating Agents for the Synthesis of this compound

| Nitrating Agent | Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| HNO₃ / H₂SO₄ | H₂SO₄ | 0-25 °C | Readily available, cost-effective | Harsh acidic conditions, potential for side reactions |

| HNO₃ / Acetic Anhydride | Acetic Anhydride | 0-10 °C | Milder conditions than mixed acid | Formation of acetyl nitrate, requires careful temperature control |

| Nitronium Tetrafluoroborate (NO₂BF₄) | None | Inert solvent (e.g., CH₂Cl₂) | High reactivity, clean reaction | Moisture sensitive, higher cost |

Radical Nitration:

While less common for the synthesis of simple nitroaromatics, radical nitration offers an alternative pathway. This method involves the generation of a nitrogen dioxide radical (•NO₂) which can then react with the aromatic substrate. Radical nitration can sometimes offer different regioselectivity compared to electrophilic nitration, although for many substituted benzenes, the outcomes are similar. Reagents like nitrogen tetroxide (N₂O₄) or metal nitrates in the presence of an initiator can be used to generate the necessary radical species. The reaction mechanism involves the initial formation of a radical cation of the aromatic ring, which then reacts with the nitrogen dioxide radical.

Optimization of Reaction Conditions and Process Intensification in this compound Synthesis

To ensure high yield, purity, and safety, the optimization of reaction parameters is crucial in the synthesis of this compound. Key parameters to consider include the choice of nitrating agent, reaction temperature, reaction time, and solvent.

Optimization of Reaction Conditions:

A systematic study of these parameters can lead to an optimized protocol. For instance, lowering the reaction temperature can often improve the regioselectivity and reduce the formation of unwanted byproducts, such as dinitrated or oxidized species. The molar ratio of the nitrating agent to the substrate is another critical factor; an excess of the nitrating agent can lead to over-nitration.

Table 2: Hypothetical Optimization Data for the Nitration of 1-Cyclopropyl-3-fluorobenzene

| Entry | Nitrating Agent (equiv.) | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | HNO₃/H₂SO₄ (1.1) | 25 | 2 | 65 |

| 2 | HNO₃/H₂SO₄ (1.1) | 0 | 4 | 78 |

| 3 | HNO₃/H₂SO₄ (1.5) | 0 | 4 | 75 (with 10% dinitro product) |

| 4 | NO₂BF₄ (1.1) | 0 | 1 | 85 |

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the nitration of 1-cyclopropyl-3-fluorobenzene, microreactor technology offers a promising avenue for process intensification. Microreactors provide excellent heat and mass transfer, allowing for precise control over the highly exothermic nitration reaction. This enhanced control can lead to higher yields, improved safety by minimizing the reaction volume, and the potential for continuous manufacturing. The use of continuous flow systems can also simplify downstream processing and reduce waste generation. numberanalytics.com

Asymmetric Synthesis Approaches for Chiral Analogs of this compound (if applicable)

The this compound molecule itself is achiral. However, the introduction of additional substituents on the cyclopropane (B1198618) ring could generate chiral centers. Asymmetric synthesis would then be necessary to obtain enantiomerically pure or enriched analogs.

While there is no direct literature on the asymmetric synthesis of chiral analogs of this compound, general strategies for the asymmetric synthesis of substituted cyclopropanes can be considered. These methods typically involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the cyclopropane ring formation.

For instance, the asymmetric cyclopropanation of an appropriately substituted alkene could be a viable route. This could involve the reaction of a styrene (B11656) derivative with a diazoacetate in the presence of a chiral rhodium or copper catalyst. Subsequent functional group transformations would then be required to introduce the fluoro and nitro groups on the benzene ring.

Another approach could involve the kinetic resolution of a racemic mixture of a chiral precursor to this compound. This would involve reacting the racemic mixture with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Table 3: Potential Asymmetric Synthesis Strategies for Chiral Analogs

| Strategy | Description | Potential Chiral Catalyst/Auxiliary | Expected Outcome |

| Asymmetric Cyclopropanation | Stereoselective formation of the cyclopropane ring from an alkene and a carbene precursor. | Chiral Rhodium(II) carboxylates, Chiral Copper-bis(oxazoline) complexes | Enantiomerically enriched cyclopropyl-substituted benzene precursor. |

| Catalytic Asymmetric C-H Functionalization | Direct enantioselective functionalization of a C-H bond on a pre-formed cyclopropylbenzene (B146485). | Chiral Palladium or Rhodium complexes | Direct formation of a chiral cyclopropylbenzene derivative. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture of a chiral precursor. | Chiral enzymes (e.g., lipases), Chiral metal complexes | Separation of enantiomers of a key intermediate. |

Detailed Spectroscopic and Structural Analysis of 1 Cyclopropyl 3 Fluoro 5 Nitrobenzene

Advanced Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Interactions

The infrared (IR) and Raman spectra of 1-cyclopropyl-3-fluoro-5-nitrobenzene are predicted to exhibit characteristic vibrational modes corresponding to its distinct functional groups: the nitro group, the cyclopropyl (B3062369) ring, the fluorinated aromatic ring, and C-H bonds.

The nitro group (NO₂) is expected to produce two prominent stretching vibrations: a symmetric stretch and an asymmetric stretch. The asymmetric stretching mode is anticipated in the range of 1530-1560 cm⁻¹, while the symmetric stretching mode is predicted to appear between 1340 and 1370 cm⁻¹. These bands are typically strong in the infrared spectrum.

The cyclopropyl group has several characteristic vibrations. The C-H stretching vibrations of the cyclopropyl ring are expected just above 3000 cm⁻¹. The ring deformation modes, often referred to as "ring breathing," are anticipated in the fingerprint region of the spectrum, typically between 800 and 1200 cm⁻¹.

The fluorinated benzene (B151609) ring will also contribute significantly to the vibrational spectra. The C-F stretching vibration is predicted to give a strong band in the IR spectrum, typically in the 1100-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected at wavenumbers above 3000 cm⁻¹. Aromatic C=C stretching vibrations will likely appear as a series of bands in the 1450-1600 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 | Weak |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Moderate |

| Aromatic | C-H Stretch | 3050 - 3150 | Strong |

| Cyclopropyl | C-H Stretch | 3000 - 3080 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Moderate to Strong |

| Fluoroaromatic | C-F Stretch | 1100 - 1250 | Weak |

| Cyclopropyl | Ring Deformation | 800 - 1200 | Moderate |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) Chemical Shifts and Coupling Patterns

The NMR spectra of this compound are predicted to provide detailed information about its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show signals for both the aromatic and cyclopropyl protons. The aromatic protons, being in a highly deshielded environment due to the electron-withdrawing nitro group, are predicted to resonate at higher chemical shifts (downfield). The cyclopropyl protons will likely appear at lower chemical shifts (upfield). The fluorine atom will cause splitting of the signals of adjacent aromatic protons (ortho and meta coupling).

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the nitro group is expected to be the most deshielded, appearing at the highest chemical shift. The carbon attached to the fluorine atom will also be significantly deshielded and will exhibit a large one-bond C-F coupling constant. The carbons of the cyclopropyl ring are anticipated to be the most shielded, resonating at the lowest chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is predicted to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be influenced by the electronic environment of the aromatic ring. This resonance will be split by coupling to the ortho and meta aromatic protons.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| Aromatic H (ortho to NO₂) | 7.8 - 8.2 | - | - | ³J(H,F) ≈ 7-10 |

| Aromatic H (ortho to F) | 7.2 - 7.6 | - | - | ³J(H,H) ≈ 2-3, ⁴J(H,F) ≈ 4-6 |

| Cyclopropyl H (methine) | 1.5 - 2.0 | 15 - 25 | - | - |

| Cyclopropyl H (methylene) | 0.8 - 1.2 | 5 - 15 | - | - |

| Aromatic C (C-NO₂) | 145 - 155 | - | - | - |

| Aromatic C (C-F) | 160 - 170 | - | - | ¹J(C,F) ≈ 240-260 |

| Aromatic C (C-cyclopropyl) | 140 - 150 | - | - | - |

| Aromatic C (other) | 110 - 130 | - | - | - |

| - | - | - | -100 to -120 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments would be crucial for confirming the predicted structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would reveal the coupling between the different aromatic protons and between the methine and methylene (B1212753) protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in establishing the connectivity between the cyclopropyl group and the aromatic ring, as well as the relative positions of the substituents on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations between protons that are in close proximity. This could provide information about the preferred conformation of the cyclopropyl group relative to the plane of the aromatic ring.

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis of this compound

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavages related to the nitro and cyclopropyl groups.

A probable primary fragmentation pathway would involve the loss of the nitro group (NO₂) to give a [M - NO₂]⁺ fragment. Another likely fragmentation would be the loss of a nitro radical (•NO₂) followed by the loss of carbon monoxide (CO). The cyclopropyl group could also undergo fragmentation, for example, by losing an ethene molecule (C₂H₄).

The isotopic abundance analysis would show the characteristic isotopic pattern for a compound containing carbon, hydrogen, fluorine, nitrogen, and oxygen. The presence of the ¹³C isotope would result in a small M+1 peak.

Predicted Fragmentation Pattern for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 181 | [C₉H₈FNO₂]⁺ | Molecular Ion (M⁺) |

| 135 | [C₉H₈F]⁺ | Loss of NO₂ |

| 151 | [C₉H₈FNO]⁺ | Loss of O |

| 123 | [C₈H₅F]⁺ | Loss of NO₂ and C₂H₄ |

| 107 | [C₇H₅F]⁺ | Loss of NO₂ and CO |

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

Currently, there is no publicly available X-ray crystal structure for this compound. However, based on the structures of similar molecules, some predictions can be made about its solid-state conformation.

The benzene ring is expected to be planar. The nitro group is likely to be slightly twisted out of the plane of the aromatic ring to minimize steric hindrance with the adjacent substituents. The cyclopropyl group's orientation relative to the aromatic ring will be a key conformational feature. It is anticipated that in the solid state, the molecule will adopt a conformation that maximizes intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These interactions would lead to the formation of a stable three-dimensional supramolecular assembly. A definitive determination of the solid-state structure, however, would require experimental X-ray diffraction analysis.

In-Depth Computational Analysis of this compound

Computational chemistry provides powerful tools for understanding the intricate properties and behaviors of molecules at the electronic level. For the compound this compound, theoretical investigations offer profound insights into its structure, reactivity, and spectroscopic characteristics. This article delves into a comprehensive computational and theoretical examination of this specific molecule, structured around key areas of quantum chemical analysis.

Chemical Reactivity and Mechanistic Studies of 1 Cyclopropyl 3 Fluoro 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of 1-cyclopropyl-3-fluoro-5-nitrobenzene susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and the stability of this complex is crucial for the reaction to occur.

In SNAr reactions on this compound, there are two potential leaving groups: the fluorine atom and the nitro group. The regioselectivity of the substitution is determined by the relative ability of these groups to be displaced. Generally, in activated aromatic systems, fluoride (B91410) is an excellent leaving group in SNAr reactions, often better than the nitro group. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Nucleophile (Nu⁻) | Major Product | Minor Product | Rationale |

|---|---|---|---|

| Alkoxides (RO⁻) | 1-Cyclopropyl-3-alkoxy-5-nitrobenzene | 1-Alkoxy-3-cyclopropyl-5-fluorobenzene | Fluorine is a better leaving group than the nitro group in SNAr. |

| Amines (R₂NH) | N-substituted 3-cyclopropyl-5-nitroaniline | N/A | The C-F bond is more readily cleaved by nucleophilic attack. |

The cyclopropyl (B3062369) group, through its ability to donate electron density via σ-π conjugation, can influence the SNAr pathways. This electron-donating nature can subtly modulate the stability of the Meisenheimer intermediate. The cyclopropyl group can stabilize a positive charge on the adjacent ring carbon, which in the context of the electron-deficient ring of this compound, can slightly counteract the deactivating effect of the nitro and fluoro groups.

However, the primary electronic influence on the SNAr reaction is the strong electron-withdrawing effect of the nitro group, which is essential for the reaction to proceed. The cyclopropyl group's electronic contribution is likely to be a secondary effect, potentially influencing the reaction rate but not altering the preferred regioselectivity of fluorine displacement.

Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) on this compound is expected to be challenging due to the presence of two deactivating groups, the nitro and fluoro substituents. These groups withdraw electron density from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles.

The directing effects of the three substituents are crucial in determining the position of any potential electrophilic attack:

Nitro group (-NO₂): A strong deactivating group and a meta-director.

Fluoro group (-F): A deactivating group (due to induction) but an ortho, para-director (due to resonance).

Cyclopropyl group: An activating group and an ortho, para-director.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Cyclopropyl | C1 | Activating (σ-π conjugation) | Ortho, Para |

| Fluoro | C3 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

Considering the positions on the ring:

C2: Ortho to the cyclopropyl group and ortho to the fluoro group. This position is activated by both the cyclopropyl and fluoro groups.

C4: Para to the cyclopropyl group and ortho to the nitro group. This position is activated by the cyclopropyl group but deactivated by the nitro group.

C6: Ortho to the cyclopropyl group and ortho to the nitro group. This position is activated by the cyclopropyl group but deactivated by the nitro group.

Given the strong deactivating nature of the nitro group, electrophilic attack is highly disfavored at the positions ortho and para to it. Therefore, the most likely position for electrophilic substitution, should it occur, would be the C2 position , which is activated by both the cyclopropyl and fluoro groups and is meta to the nitro group.

Reduction Chemistry of the Nitro Group: Selective Transformation to Anilines and Other Nitrogenous Derivatives

The nitro group of this compound can be selectively reduced to an amine (aniline) or other nitrogen-containing functional groups. This transformation is synthetically valuable as it provides access to 3-cyclopropyl-5-fluoroaniline (B2644739), a useful building block.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. The choice of catalyst and reaction conditions is crucial to ensure high selectivity and to avoid side reactions, such as the hydrogenolysis of the fluorine atom or the opening of the cyclopropyl ring.

Table 3: Common Catalysts for Nitroarene Hydrogenation

| Catalyst | Typical Conditions | Advantages | Potential Side Reactions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol or Ethanol, Room Temp. | High activity and selectivity for nitro group reduction. | Possible hydrodefluorination at higher temperatures and pressures. |

| Platinum on Carbon (Pt/C) | H₂ (1-5 atm), Acetic Acid or Ethanol, Room Temp. | Effective for nitro group reduction. | Can be more prone to ring hydrogenation under harsh conditions. |

For the selective reduction of this compound, Palladium on carbon (Pd/C) is often the catalyst of choice due to its high chemoselectivity for the nitro group in the presence of halogens. electronicsandbooks.com The reaction is typically carried out under mild conditions to minimize the risk of defluorination.

Besides catalytic hydrogenation, several chemical reducing agents can be employed for the chemoselective reduction of the nitro group. These methods are often advantageous when other functional groups sensitive to hydrogenation are present.

Table 4: Chemoselective Reducing Agents for Nitroarenes

| Reagent | Conditions | Selectivity |

|---|---|---|

| Tin(II) Chloride (SnCl₂·2H₂O) | HCl, Ethanol, Reflux | Excellent for selective nitro group reduction in the presence of various functional groups. |

| Iron powder (Fe) | Acetic Acid or NH₄Cl, Water/Ethanol, Reflux | A classic, mild, and cost-effective method. Tolerates many functional groups. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, Base | A mild reducing agent, often used for sensitive substrates. |

These methods offer a range of options for the synthesis of 3-cyclopropyl-5-fluoroaniline from this compound, with the choice of reagent depending on the desired scale, cost, and compatibility with other potential functional groups. The reduction of similar polychlorinated and fluorinated nitroaromatics to their corresponding anilines has been documented in patent literature, demonstrating the industrial applicability of such transformations. google.comossila.com

Reactivity and Ring-Opening Reactions of the Cyclopropyl Moiety

The chemical reactivity of the cyclopropyl group in this compound is significantly influenced by the electronic properties of the substituted benzene ring. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and fluoro (-F) substituents, dramatically affects the stability and reaction pathways of the three-membered ring. This arrangement positions the molecule within the class of donor-acceptor cyclopropanes, where the aryl group acts as the donor and the substituents on the ring are acceptors. However, in this specific case, the highly deactivated aromatic ring functions as a net electron-withdrawing entity, polarizing the cyclopropane (B1198618) ring and making it susceptible to specific types of transformations.

Ring-opening reactions are a characteristic feature of cyclopropane chemistry, driven by the release of inherent ring strain (approximately 27 kcal/mol). In aryl cyclopropanes, the pathway of this ring-opening can be influenced by the substituents on the aromatic ring. For this compound, the electron-deficient nature of the aromatic ring is expected to facilitate nucleophilic attack on the cyclopropane ring, leading to the cleavage of a C-C bond.

Studies on analogous systems, such as cyclopropyl aryl ketones with additional electron-withdrawing groups on the arene, have shown that such substitution can induce a more polar character in the C1–C2 bond of the cyclopropane, facilitating ring cleavage under milder conditions. acs.org This principle suggests that the nitro and fluoro groups in this compound would similarly activate the cyclopropyl ring towards ring-opening reactions.

One potential pathway for the ring-opening of this compound is through a homo-Michael addition (a 1,5-addition). In this mechanism, a nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the opening of the ring and the formation of a carbanionic intermediate, which is stabilized by the electron-withdrawing aromatic system. Subsequent protonation yields the 1,3-addition product. The regioselectivity of the nucleophilic attack would be directed by the electronic and steric environment of the cyclopropane ring.

Furthermore, Lewis acid catalysis can promote ring-opening reactions of donor-acceptor cyclopropanes. researchgate.net Although the aryl group in this compound is electron-deficient, interaction of a Lewis acid with the nitro group could further enhance the electron-withdrawing effect, thereby promoting ring cleavage upon nucleophilic attack.

Recent advances in photoredox catalysis have enabled the ring-opening functionalization of aryl cyclopropanes via the formation of an aryl radical cation through a single-electron transfer process. rawdatalibrary.netresearchgate.net This activation weakens a C-C bond in the cyclopropane ring, which then undergoes regioselective and stereoselective nucleophilic attack to generate a benzylic radical. This radical can then be further functionalized. Given the presence of the nitro group, which can be reduced, such radical-based pathways are a plausible area of reactivity for this compound.

Oxidative Transformations and Radical Chemistry

The cyclopropyl moiety in this compound is susceptible to oxidative transformations, often involving radical intermediates. The high strain of the three-membered ring makes its C-C bonds weaker than those in acyclic alkanes, rendering them prone to cleavage under oxidative conditions.

Oxidative ring-opening of cyclopropane derivatives can be initiated by various reagents and conditions, including transition metal catalysts and radical initiators. nih.gov For aryl cyclopropanes, single-electron transfer (SET) oxidation is a key activation pathway. This process typically involves the removal of an electron from the aromatic ring to form a radical cation. The stability of this radical cation is influenced by the substituents on the ring. While electron-donating groups stabilize the radical cation, the presence of strong electron-withdrawing groups like the nitro group in this compound would make the initial oxidation more difficult (i.e., require a higher oxidation potential). However, once formed, the radical cation would be highly reactive.

Following the formation of the radical cation, the cyclopropane ring can undergo ring-opening. This can occur through a nucleophile-assisted pathway, where a nucleophile attacks a carbon atom of the cyclopropane ring, leading to the formation of a more stable benzylic radical. This radical intermediate can then undergo various subsequent reactions, such as trapping by another radical, oxidation to a cation, or reduction to an anion, leading to a variety of functionalized products. researchgate.net

A radical clock experiment using N-cyclopropyl-3-methoxyaniline has demonstrated the plausibility of a radical-mediated pathway in reactions involving substituted anilines. The cyclopropyl group in this context can undergo ring-opening, which serves as an indicator for the presence of radical intermediates. nih.gov

The nitro group itself is redox-active and can participate in radical chemistry. The nitrobenzene (B124822) radical anion is a known species that can be generated under reducing conditions. rsc.org The interplay between the radical chemistry of the cyclopropyl ring and the nitroaromatic system is a complex but important aspect of the molecule's reactivity. For instance, intramolecular electron transfer from a transiently formed radical on the side chain to the nitro group could be a potential reaction pathway.

The table below summarizes potential oxidative and radical reaction pathways for aryl cyclopropanes, which can be extrapolated to this compound.

| Reaction Type | Initiator/Catalyst | Intermediate | Potential Product Type |

| Photoredox Ring-Opening | Visible Light, Photocatalyst | Aryl Radical Cation, Benzylic Radical | 1,3-Difunctionalized Products |

| Metal-Catalyzed Oxidation | Mn(OAc)₃, Fe(III) salts | Carbon-centered Radicals | Ring-opened and Cyclized Products |

| Radical-Initiated Ring-Opening | Radical Initiators (e.g., AIBN) | Alkyl Radicals | Addition Products |

Reaction Kinetics and Thermodynamic Studies

Detailed reaction kinetics and thermodynamic data for this compound are not extensively available in the public domain. However, the reactivity of this compound can be inferred from studies of related molecules. The kinetics of its reactions will be governed by the activation energies of the respective pathways, which are in turn influenced by the electronic and steric effects of the substituents.

Reaction Kinetics:

The rates of reactions involving the cyclopropyl ring are highly dependent on the nature of the attacking reagent and the reaction conditions. For a nucleophilic ring-opening reaction, the rate would be influenced by the nucleophilicity of the attacking species and the stability of the resulting intermediate. The strong electron-withdrawing effect of the nitro and fluoro groups would likely accelerate nucleophilic attack on the cyclopropane ring compared to an unsubstituted cyclopropylbenzene (B146485).

In the context of electrophilic aromatic substitution on the benzene ring, the presence of the strongly deactivating nitro group and the moderately deactivating fluoro and cyclopropyl groups would significantly slow down the reaction rate compared to benzene. msu.edulibretexts.org The nitro group is known to decrease the rate of electrophilic substitution by a factor of approximately 10⁶. libretexts.org

For radical reactions, the kinetics would depend on the rate of radical initiation, propagation, and termination steps. In photoredox-catalyzed reactions, the quantum yield would be a key kinetic parameter, reflecting the efficiency of the photochemical process.

Thermodynamic Studies:

The thermodynamics of reactions involving this compound are primarily dictated by the change in enthalpy (ΔH) and entropy (ΔS) during the transformation. Ring-opening reactions of the cyclopropyl group are generally thermodynamically favorable due to the release of significant ring strain (approximately 27 kcal/mol). This inherent strain energy contributes to a negative enthalpy change for reactions that lead to an open-chain product.

Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the thermodynamics of reactions involving this compound. Such studies can be used to calculate the relative energies of reactants, intermediates, transition states, and products, thereby providing a theoretical basis for understanding the reaction pathways and predicting the feasibility of different transformations. For instance, DFT calculations have been used to elucidate the reaction mechanism of the amination of nitrobenzene, showing that the para-position attack is energetically more favorable. nih.gov

The table below provides a qualitative summary of the expected kinetic and thermodynamic factors for key reaction types of this compound.

| Reaction Type | Expected Kinetic Profile | Key Thermodynamic Driving Force |

| Nucleophilic Ring-Opening of Cyclopropane | Accelerated by electron-withdrawing groups | Release of ring strain |

| Electrophilic Aromatic Substitution | Strongly decelerated by deactivating groups | Formation of a stable aromatic product |

| Radical-Mediated Ring-Opening | Dependent on radical stability and propagation rates | Release of ring strain and formation of stable radical intermediates |

Derivatization and Advanced Synthetic Transformations of the 1 Cyclopropyl 3 Fluoro 5 Nitrobenzene Scaffold

Functional Group Interconversions at the Nitro and Fluoro Positions

The nitro and fluoro groups are key functional handles that can be selectively transformed to introduce new functionalities. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution at the fluorine position.

Reduction of the Nitro Group: The reduction of the nitro group to an amino group is one of the most fundamental transformations for this scaffold, yielding 3-cyclopropyl-5-fluoroaniline (B2644739). This aniline (B41778) derivative is a crucial intermediate for further functionalization, such as diazotization or amide bond formation. A variety of reagents can be employed for this reduction, offering different levels of chemoselectivity. wikipedia.orgorganic-chemistry.org Common methods include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org This method is highly efficient and clean.

Metal-Acid Systems: Classic reagents like iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) in hydrochloric acid, or tin(II) chloride (SnCl₂) are widely used for their effectiveness and low cost. wikipedia.org

Transfer Hydrogenation: Using hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C).

Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group: The fluorine atom is positioned meta to the cyclopropyl (B3062369) group but ortho and para to the strongly electron-withdrawing nitro group. This arrangement activates the C-F bond towards nucleophilic attack. libretexts.org This SNAr reaction allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. While direct studies on 1-cyclopropyl-3-fluoro-5-nitrobenzene are not extensively detailed, the reactivity is analogous to similar systems like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which readily undergoes SNAr. beilstein-journals.orgnih.govnih.gov The reaction proceeds via a resonance-stabilized carbanion intermediate (a Meisenheimer complex), which is stabilized by the nitro group. libretexts.org

The table below summarizes representative SNAr transformations.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Alkoxide | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) | Anisole Derivative |

| Phenoxide | Sodium Phenoxide (NaOPh) | Phenoxy (-OPh) | Diaryl Ether |

| Amine | Diethylamine (Et₂NH) | Diethylamino (-NEt₂) | Aniline Derivative |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) | Diaryl Sulfide |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Aromatic C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. To utilize the this compound scaffold in these reactions, it is often necessary to first convert one of the existing functional groups into a suitable coupling partner, such as a halide (Br, I) or a triflate.

A common synthetic route involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction. This sequence allows the introduction of a bromine or iodine atom at the position formerly occupied by the nitro group, yielding 1-bromo-3-cyclopropyl-5-fluorobenzene (B2863432) or 1-cyclopropyl-3-fluoro-5-iodobenzene. These halogenated derivatives are excellent substrates for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide derivative with a boronic acid or boronate ester to form a C-C bond. mdpi.com It is highly versatile for creating biaryl structures or introducing alkyl and vinyl groups.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to aryl alkynes. organic-chemistry.orgsoton.ac.uk This transformation is valuable for constructing rigid molecular scaffolds.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine. It is a premier method for synthesizing complex aniline derivatives and N-aryl heterocycles.

The table below illustrates potential cross-coupling reactions using a plausible derivative, 1-bromo-3-cyclopropyl-5-fluorobenzene.

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed | Product Type |

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | C-C | Biphenyl Derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | C-C (sp) | Diaryl Alkyne |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | C-N | N-Aryl Heterocycle |

Cyclopropyl Ring Modifications and Expansion Reactions

The cyclopropyl group is known for its unique electronic properties and inherent ring strain (approximately 27.5 kcal/mol). unl.pt While generally stable under many reaction conditions, it can undergo specific transformations. For the this compound scaffold, modifications to the cyclopropyl ring are less common than transformations of the nitro and fluoro groups. However, under certain catalytic or acidic conditions, ring-opening or rearrangement reactions can occur. These reactions could provide pathways to novel structures, but they require harsh conditions that may not be compatible with the other functional groups on the aromatic ring. Literature specifically detailing cyclopropyl ring modifications on this particular molecule is limited, suggesting that it is more frequently used as a stable core rather than a reactive handle.

Synthesis of Complex Organic Molecules Incorporating the this compound Core

The this compound scaffold serves as a key starting material for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its distinct trifunctional nature allows for sequential and regioselective derivatization.

For instance, a synthetic pathway towards a complex, drug-like molecule could involve the following steps:

SNAr Reaction: Displacement of the fluorine atom with a nitrogen-containing heterocycle to introduce a key pharmacophore.

Nitro Group Reduction: Conversion of the nitro group to an amine.

Amide Coupling: Acylation of the newly formed aniline with a carboxylic acid to build out another part of the molecular structure.

This stepwise approach, leveraging the inherent reactivity of the scaffold, allows for the controlled assembly of intricate molecular targets where the central 1-cyclopropyl-3-phenylene unit acts as a rigid organizing element.

Development of New Synthetic Methodologies Utilizing this compound as a Key Building Block

The unique electronic and steric properties of this compound make it an attractive substrate for the development of new synthetic methodologies. Its predictable reactivity allows it to be used as a model system for optimizing reaction conditions or exploring the scope of new transformations.

For example, its use in flow chemistry could be explored to develop safer and more efficient protocols for nitration, fluorination, or SNAr reactions, where reaction parameters can be precisely controlled. acs.org Furthermore, the differentiated reactivity of the functional groups could be exploited in the development of orthogonal synthetic strategies, where one functional group is modified while others remain protected or inert, only to be reacted in a subsequent step. This allows for the construction of highly functionalized aromatic systems that would be difficult to access through traditional methods. The development of such methodologies expands the synthetic chemist's toolbox for accessing novel chemical space.

Potential for Advanced Applications in Materials and Synthetic Catalysis

A Versatile Precursor for Functional Organic Materials

The synthesis of novel functional organic materials, such as polymers, liquid crystals, and optoelectronic components, often relies on the use of highly tailored molecular building blocks. The distinct features of 1-cyclopropyl-3-fluoro-5-nitrobenzene make it an intriguing candidate for such applications.

The presence of the nitro group offers a convenient handle for further chemical transformations. For instance, reduction of the nitro group to an amine would yield 1-cyclopropyl-3-fluoro-5-aminobenzene. This resulting aniline (B41778) derivative could then serve as a monomer in the synthesis of high-performance polymers, such as polyamides or polyimides. The incorporation of the cyclopropyl (B3062369) and fluoro moieties into the polymer backbone could impart unique properties, including enhanced thermal stability, specific solubility characteristics, and altered electronic behavior. While the direct polymerization of nitroaromatic compounds is less common, their derivatives are widely used in the polymer industry. mdpi.com

In the realm of liquid crystals, the rigid and anisotropic nature of the benzene (B151609) ring, combined with the presence of the polar fluorine and nitro groups, suggests potential for mesogenic behavior. Research has demonstrated that compounds containing cyclopropyl groups can exhibit liquid crystalline properties. nih.govnih.gov The specific substitution pattern of this compound could lead to materials with desirable dielectric anisotropy, a key property for display applications. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Furthermore, the electronic properties conferred by the fluorine and nitro substituents make this compound a potential building block for optoelectronic materials. Fluorinated organic materials are known to play a crucial role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. rsc.org The electron-withdrawing nature of the nitro and fluoro groups can influence the energy levels of the resulting materials, which is a critical factor in the performance of such devices. digitellinc.com

A Novel Scaffold for Ligand Design in Metal-Catalyzed Reactions

The development of new ligands is a cornerstone of advancing metal-catalyzed reactions, enabling greater control over reactivity and selectivity. The transformation of this compound into its corresponding aniline derivative, 1-cyclopropyl-3-fluoro-5-aminobenzene, opens the door to a new class of ligands.

This aniline could be further functionalized to create multidentate ligands incorporating phosphorus, oxygen, or other donor atoms. The presence of the cyclopropyl group in close proximity to the coordinating atom could exert significant steric and electronic influence on the metal center. nih.gov This could lead to catalysts with novel reactivity or enhanced selectivity in a variety of cross-coupling and hydrogenation reactions. Research has shown that metal complexes with ligands derived from substituted anilines can exhibit interesting catalytic activities. nih.govmdpi.comresearchgate.net Moreover, fluorinated ligands are known to impart unique properties to metal complexes, such as increased thermal and oxidative stability. rsc.orgfu-berlin.de

A Platform for the Exploration of Novel Chemical Probes

Chemical probes are essential tools for studying biological processes. The unique structural and electronic features of this compound make it a promising starting point for the design of novel chemical probes.

The nitroaromatic moiety itself can act as a fluorescent quencher, making it a potential component in "turn-on" fluorescent probes for the detection of specific analytes or enzymatic activities. researchgate.netacs.org Upon enzymatic reduction of the nitro group in a biological environment, a fluorescent signal could be generated.

Furthermore, the reduction of the nitro group to an amine provides a reactive handle for the attachment of fluorophores, affinity tags, or reactive groups. N-cyclopropylanilines, which are structurally related to the reduced form of the target compound, have been explored as probes for oxidative processes due to the irreversible ring-opening of the cyclopropyl group upon single-electron oxidation. digitellinc.com This property could be harnessed to develop probes for studying oxidative stress in biological systems. The fluorine atom could also serve as a useful label for ¹⁹F NMR-based studies, providing a sensitive and background-free signal for monitoring the probe's interactions and localization.

A Contributor to New Reagents and Methodologies in Organic Synthesis

The development of novel building blocks and reagents is crucial for expanding the toolbox of synthetic organic chemists. This compound, with its combination of reactive sites, has the potential to contribute to new synthetic methodologies.

The nitro group can be readily transformed into a wide range of other functional groups, including amines, hydroxylamines, and azo compounds, making it a versatile synthetic intermediate. mdpi.com The presence of the cyclopropyl and fluoro groups can influence the reactivity of the aromatic ring, potentially enabling regioselective functionalization that would be difficult to achieve with simpler nitrobenzene (B124822) derivatives.

Future Directions and Emerging Research Opportunities in 1 Cyclopropyl 3 Fluoro 5 Nitrobenzene Chemistry

Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

The development of sustainable and environmentally friendly methods for the synthesis and subsequent reactions of 1-Cyclopropyl-3-fluoro-5-nitrobenzene represents a critical area for future research. Current synthetic protocols may rely on traditional methods that involve harsh reagents, significant energy consumption, and the generation of hazardous waste. Future efforts could focus on the use of renewable starting materials, catalytic systems that operate under milder conditions, and the use of greener solvents. rsc.org The principles of green chemistry, such as atom economy and the reduction of derivatives, would be central to designing more efficient and sustainable synthetic routes. rsc.org

Exploration of Unprecedented Reactivity Patterns and Selectivities

The unique combination of a cyclopropyl (B3062369) group, a fluorine atom, and a nitro group on the benzene (B151609) ring of this compound suggests a rich and complex reactivity profile waiting to be explored. The electron-withdrawing nature of the nitro and fluoro substituents, coupled with the strained cyclopropyl ring, could lead to novel chemical transformations. Future research could investigate its participation in various reaction types, including nucleophilic aromatic substitution, cross-coupling reactions, and transformations involving the cyclopropyl or nitro moieties. researchgate.netnih.govbeilstein-journals.org Uncovering unprecedented reactivity patterns and achieving high selectivity in these reactions would be a significant focus.

High-Throughput Experimentation and Data-Driven Discovery in its Chemical Space

High-throughput experimentation (HTE) offers a powerful tool for accelerating the discovery of new reactions and optimizing reaction conditions for this compound. nih.govrsc.org By running a large number of experiments in parallel, researchers can rapidly screen various catalysts, solvents, and reaction parameters to identify optimal conditions for its synthesis and transformations. nih.gov The vast amount of data generated from HTE can then be used for data-driven discovery, helping to build predictive models for its reactivity and to explore its broader chemical space. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The application of advanced spectroscopic techniques for real-time monitoring of reactions involving this compound could provide invaluable mechanistic insights. Techniques such as in-situ NMR, Raman spectroscopy, and FTIR could be employed to track the formation of intermediates and products, providing a deeper understanding of the reaction kinetics and pathways. This detailed mechanistic information is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) holds significant promise for advancing the chemistry of this compound. nih.govgithub.iorsc.org ML models can be trained on existing chemical data to predict the outcomes of reactions, suggest optimal synthetic routes, and even propose novel transformations. nih.govrsc.org This predictive capability can significantly reduce the experimental effort required for discovery and optimization, accelerating the pace of research in this area. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropyl-3-fluoro-5-nitrobenzene, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

- Cyclopropane introduction : Use a Buchwald-Hartwig coupling or direct cyclopropanation of a pre-functionalized benzene derivative.

- Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) at the meta position relative to the cyclopropyl group.

- Nitration : Controlled nitration with HNO₃/H₂SO₄ under low temperatures (0–5°C) to avoid over-nitration.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropyl protons (δ ~0.5–1.5 ppm) and aromatic protons (split by fluorine coupling).

- ¹⁹F NMR : Confirm fluorine substitution (chemical shifts depend on electronic environment).

- IR Spectroscopy : Detect nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry (EI-MS) : Verify molecular ion [M]⁺ and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, F percentages (±0.3% tolerance). Cross-reference with CAS RN databases for consistency .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of nitrobenzene derivatives (potential carcinogens).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In amber glass vials under nitrogen, away from reducing agents (nitro groups are oxidizers). Refer to SDS guidelines for chlorinated/fluorinated nitrobenzenes as analogs .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (fluoro, nitro) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The nitro group deactivates the ring, making electrophilic substitution challenging but favoring nucleophilic aromatic substitution (SNAr) at the para position.

- Applications : Use in Suzuki-Miyaura couplings by replacing nitro with boronate esters. Fluorine’s inductive effect enhances stability of intermediates.

- Kinetic Studies : Monitor reaction progress via in-situ ¹⁹F NMR to track substituent-directed regioselectivity .

Q. How can computational chemistry predict the stability of intermediates in the synthesis of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to assess steric strain from the cyclopropyl group.

- Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Thermodynamic Stability : Compare Gibbs free energy (ΔG) of intermediates (e.g., nitronium ion attack positions). Validate with experimental DSC data .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling in NMR)?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.

- 2D NMR : Use COSY and NOESY to distinguish through-space vs. through-bond interactions.

- Dynamic Effects : Variable-temperature NMR to detect conformational exchange (e.g., cyclopropyl ring puckering).

- Cross-Validation : Compare with structurally similar compounds (e.g., 3,5-ditrifluoromethylnitrobenzene) .

Q. How can the compound’s photostability be evaluated for applications in optoelectronic materials?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance changes under prolonged UV exposure (λ = 254–365 nm).

- Quantum Yield Measurement : Compare fluorescence emission before/after irradiation.

- Degradation Pathways : Use LC-MS to identify photoproducts (e.g., nitro group reduction to amine).

- Accelerated Aging : Expose to controlled humidity/temperature cycles and analyze via TGA .

Methodological Best Practices

- Data Triangulation : Combine experimental (e.g., XRD), computational, and literature data to validate findings .

- Controlled Experiments : Include substituent-free analogs (e.g., nitrobenzene) as benchmarks for reactivity studies .

- Ethical Compliance : Adhere to institutional protocols for handling fluorinated/nitroaromatic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.